molecular formula C11H10ClNO B3032437 4-Chloro-7-ethoxyquinoline CAS No. 178984-50-4

4-Chloro-7-ethoxyquinoline

Cat. No. B3032437
M. Wt: 207.65
InChI Key: KXQRJBISXXFVNK-UHFFFAOYSA-N
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Description

4-Chloro-7-ethoxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and serve as key synthetic precursors for various therapeutic agents, including anticancer, anti-malarial, antidiabetic, and antiviral drugs . The presence of a chlorine atom and an ethoxy group on the quinoline nucleus can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of 4-chloro-7-ethoxyquinoline derivatives has been reported using different methodologies. A new and improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a derivative of 4-chloro-7-ethoxyquinoline, involves a basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give 3-cyano-4-hydroxyquinoline, followed by several steps to obtain the final product with high purity and yield . Another synthesis approach for a related compound, N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, is based on the Gould-Jacobs methodology, which, despite its straightforwardness, has been found to be less advantageous due to high temperatures required and the formation of tars and resins .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined using X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that can lead to the formation of new heterocyclic systems. For example, 7-chloro-4-methoxyquinoline reacts with thiophosgene and barium carbonate to undergo ring scission, followed by ring closure to yield different heterocyclic compounds . These reactions are significant for the diversification of quinoline-based chemical libraries.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-ethoxyquinoline derivatives are influenced by their functional groups and molecular structure. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. Although the provided papers do not directly discuss the physical and chemical properties of 4-chloro-7-ethoxyquinoline, such analyses are typically conducted using techniques like NMR spectroscopy, mass spectrometry, and HPLC to ensure the identity and purity of the synthesized compounds .

Scientific Research Applications

Synthesis and Medicinal Applications

4-Chloroquinolines, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are key synthetic precursors in medicinal chemistry, particularly for anticancer and antimalarial agents. They play a crucial role in the synthesis of drugs like pelitinib and neratinib, which are irreversible inhibitors of key cancer-related receptors like EGFR and HER-2 kinases (Mao, Zhu, Chen, Shen, & Jiang, 2014). A new and improved synthetic route for this compound has been developed, optimizing its production for commercial and clinical applications (Mao et al., 2012).

Molecular and Crystallographic Studies

The molecular structure of various 4-alkoxy-7-Cl-quinolines, including 7-chloro-4-ethoxyquinoline, reveals that these molecules are planar and exhibit significant π-π interactions. This understanding is crucial for designing molecules with desired properties in drug development (Gomes, Low, Wardell, Cardoso, & de Souza, 2013).

Antioxidative Effects

7-Chloro-4-hydroxyquinoline, a derivative of 4-chloroquinoline, has been studied for its antioxidative properties. It shows potential in inhibiting free-radical-induced peroxidation, which could be beneficial in developing novel antioxidant drugs (Liu, Han, Lin, & Luo, 2002).

Chemosensor Applications

4-Chloroquinolines have also been used in developing chemosensors, such as in the detection of cadmium ions. This application could be significant in environmental monitoring and food safety (Prodi et al., 2001).

Antimicrobial Activity

Derivatives of 4-chloroquinoline have been synthesized and evaluated for antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating their potential as antimicrobial agents (Khan, Miller, Rainsford, & Zhou, 2013).

Future Directions

Quinoline heterocycles, such as 4-Chloro-7-ethoxyquinoline, are useful scaffolds for developing bioactive molecules used in various applications, including anticancer, antimalarial, and antimicrobial treatments . Therefore, future research may focus on synthesizing novel quinoline derivatives and investigating their biological activities .

properties

IUPAC Name

4-chloro-7-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQRJBISXXFVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=CC(=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734988
Record name 4-Chloro-7-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-ethoxyquinoline

CAS RN

178984-50-4
Record name 4-Chloro-7-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
A series of new 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and …
Number of citations: 329 pubs.acs.org
S Li, L Hu, J Li, J Zhu, F Zeng, Q Huang, L Qiu… - European Journal of …, 2019 - Elsevier
… Starting from 4-chloro-7-ethoxyquinoline 9a (2.0 mmol) and N,N-diethylethylenediamine (4.0 mmol), a yellow solid (0.38 g, 74%) was obtained, mp 84–85 C. ESI-MS m/z [M+H] + 287.9. …
Number of citations: 26 www.sciencedirect.com
T Su, J Zhu, R Sun, H Zhang, Q Huang, X Zhang… - European Journal of …, 2019 - Elsevier
… Starting from 4-chloro-7-ethoxyquinoline 10a (2 mmol), and compound 11a was obtained as white solid (0.24 g,70.9%). Mp 223.2–224.4 C. H NMR (400 MHz, CDCl 3 ) δ 8.54 (d, J = 5.2 …
Number of citations: 42 www.sciencedirect.com
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz
RL Klein, JE Lang - Drugs of the Future, 2010 - access.portico.org
… Alternatively, the aminoquinoline (VI) can be obtained by condensation of the aniline derivative (I) with 6-acetamido-4-chloro-7-ethoxyquinoline-3-carbonitrile (VII) in the presence of …
Number of citations: 2 access.portico.org
J Karolak-Wojciechowska, J Lange, W Książek… - Il Farmaco, 1998 - Elsevier
A series of 6- and 7-substituted-2-arylpyrazolo[4,3-c]quinolin-3-ones was synthesized and tested in vitro for binding with the benzodiazepine receptor in competition with [ 3 H]…
Number of citations: 7 www.sciencedirect.com
SS Tanzey, X Shao, J Stauff, J Arteaga, P Sherman… - Pharmaceuticals, 2018 - mdpi.com
… Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (3). Compound 2 (0.84 g, 2.2 mmol) was dissolved in dry Toluene (2.5 mL). Tert-Butyl ammonium chloride (TBACl: 1.94 g, 7 …
Number of citations: 27 www.mdpi.com

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